Cyclopentadienyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentadienyl is an organic radical. It derives from a hydride of a cyclopentadiene.
Scientific Research Applications
Asymmetric Catalysis with Cyclopentadienyl Ligands
Cyclopentadienyl ligands have demonstrated significant potential in asymmetric catalysis. Research has shown that chiral derivatives of cyclopentadienyl ligands, despite being underutilized, can powerfully influence enantioselective reactions, offering a vast landscape for exploration and innovation in asymmetric catalysis (Newton et al., 2016).
Cyclopentadienyl in Combustion Chemistry
The cyclopentadienyl radical plays a critical role in the oxidation chemistry of aromatic fuel components, which is vital for understanding combustion mechanisms and developing surrogate fuels. Its unique reactivity profile makes it a key player in the formation of poly-aromatic hydrocarbons, a crucial factor in combustion processes (Robinson & Lindstedt, 2011).
Transition Metal Ligands
The synthesis and application of perfluoroaryl-substituted cyclopentadienyl complexes have been extensively studied due to their impact on the structure, properties, and reactivity of coordinated metal fragments. These studies have paved the way for new insights and advancements in organometallic chemistry (Deck, 2006).
Innovation in Alkaline-Earth Metals Chemistry
Recent advancements in the chemistry of cyclopentadienyl derivatives of alkaline-earth metals have showcased the diverse ways to manipulate the alkaline-earth-cyclopentadienyl bond. This includes the exploration of new complexes and their applications in organometallic and materials synthesis, underpinned by computational studies to provide deeper insights into the metal-ring bonding (Hanusa, 2002).
Innovative Catalysis with CpRu(II) Complexes
Cyclopentadienyl (Cp) groups are essential ligands in many transition-metal complexes used in catalysis. Research has shown that cationic CpRu(II) complexes are highly versatile catalysts, particularly effective in atom-economic transformations and yne-enone cyclizations, showcasing the potential for innovative catalytic processes (Kossler & Cramer, 2015).
Combustion Studies with Dicyclopentadiene
Dicyclopentadiene has been studied extensively for its applications in combustion, including its role as a fuel and binder. The cyclopentadienyl radical's abundance in high-temperature environments and its role in the formation of polycyclic aromatic hydrocarbons due to its multiple reaction sites highlight its significance in combustion chemistry (Dhoke, Reddy & Arunan, 2017).
properties
CAS RN |
2143-53-5 |
---|---|
Molecular Formula |
C5H5 |
Molecular Weight |
65.09 g/mol |
InChI |
InChI=1S/C5H5/c1-2-4-5-3-1/h1-5H |
InChI Key |
HPYIUKIBUJFXII-UHFFFAOYSA-N |
SMILES |
C1=C[CH]C=C1 |
Canonical SMILES |
C1=C[CH]C=C1 |
Other CAS RN |
2143-53-5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.